Nourseothricin (sulfate)

Candida albicans selectable marker orthogonal selection

Sequential gene deletions in yeast and fungi are frequently confounded by cross-resistance between common selection markers. Nourseothricin sulfate eliminates this via SAT1/nat1-encoded resistance fully orthogonal to hygromycin B (hph) and G418 (kanMX), validated with zero cross-resistance in C. albicans and S. pombe. • Orthogonal marker: zero cross-resistance to hygromycin B & G418 • Lower working conc.: 100 μg/mL (S. cerevisiae) vs 200 μg/mL for G418 • Solubility: ≥200 mg/mL in water; >90% activity after 1 week in media • Stability: 10-year refrigerated powder shelf life

Molecular Formula C50H94N20O22S
Molecular Weight 1359.5 g/mol
Cat. No. B8103473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNourseothricin (sulfate)
Molecular FormulaC50H94N20O22S
Molecular Weight1359.5 g/mol
Structural Identifiers
SMILESC1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCN)N)O.C1C(C2C(C(=O)N1)N=C(N2)NC3C(C(C(C(O3)CO)OC(=O)N)O)NC(=O)CC(CCCNC(=O)CC(CCCNC(=O)CC(CCCN)N)N)N)O.OS(=O)(=O)O
InChIInChI=1S/C31H58N12O10.C19H34N8O8.H2O4S/c32-7-1-4-15(33)10-20(46)37-8-2-5-16(34)11-21(47)38-9-3-6-17(35)12-22(48)40-25-26(49)27(53-30(36)51)19(14-44)52-29(25)43-31-41-23-18(45)13-39-28(50)24(23)42-31;20-3-1-2-7(21)4-10(30)24-13-14(31)15(35-18(22)33)9(6-28)34-17(13)27-19-25-11-8(29)5-23-16(32)12(11)26-19;1-5(2,3)4/h15-19,23-27,29,44-45,49H,1-14,32-35H2,(H2,36,51)(H,37,46)(H,38,47)(H,39,50)(H,40,48)(H2,41,42,43);7-9,11-15,17,28-29,31H,1-6,20-21H2,(H2,22,33)(H,23,32)(H,24,30)(H2,25,26,27);(H2,1,2,3,4)/t15-,16-,17-,18+,19+,23+,24-,25+,26-,27-,29+;7-,8+,9+,11+,12-,13+,14-,15-,17+;/m00./s1
InChIKeyHEPYPTBGGNPPAP-SPCBHCMPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nourseothricin Sulfate Overview


Nourseothricin sulfate (also known as streptothricin sulfate or clonNAT) is a broad-spectrum aminoglycoside-like antibiotic produced by Streptomyces noursei, composed primarily of streptothricin D and F (>85%) with minor streptothricin C and E components . It functions as a dominant selectable marker for genetically modified organisms including bacteria, yeasts, filamentous fungi, protozoa, microalgae, and plants . Resistance is conferred by the sat1 or nat1 gene product, nourseothricin N-acetyltransferase (NAT), which monoacetylates the β-amino group of the β-lysine residue, inactivating the antibiotic . This resistance mechanism is orthogonal to those of other aminoglycoside selection markers, making nourseothricin sulfate a valuable addition to molecular genetic toolboxes where multiple selection markers are required [1].

1
Orthogonal multi-gene selection Reported fully orthogonal to hygromycin B, G418, and phleomycin resistance mechanisms; supports multi-marker deletion or complementation workflows.
2
Broad-host dominant marker Functions in bacteria, yeasts, filamentous fungi, protozoa, microalgae, and plants where auxotrophic markers are unavailable.
3
Defined resistance mechanism NAT (sat1/nat1) acetylates the β-lysine residue, inactivating the antibiotic without cross-interference with phosphotransferase or bleomycin-binding markers.

Nourseothricin Marker Orthogonality


While hygromycin B, G418 (geneticin), and phleomycin all serve as dominant selectable markers in eukaryotic systems, their resistance mechanisms are distinct and non-interchangeable with that of nourseothricin sulfate. Hygromycin B resistance is mediated by hygromycin B phosphotransferase (hph), G418 resistance by aminoglycoside 3'-phosphotransferase (kanMX), and phleomycin resistance by the bleomycin-binding protein (bleMX) [1]. Critically, nourseothricin-resistant transformants exhibit no cross-resistance to hygromycin B in Cryptococcus neoformans, and SAT1 (nourseothricin), CaHygB, and CaKan function as fully orthogonal selection markers in Candida albicans [2][3]. This orthogonality is not merely theoretical—it has been experimentally validated that strains carrying the SAT1 marker grow exclusively on nourseothricin-containing media and not on hygromycin B or G418 plates, confirming that these antibiotics cannot be casually substituted without compromising experimental design requiring sequential or simultaneous selection [3]. Furthermore, nourseothricin sulfate exhibits a distinct species susceptibility profile; for instance, it shows higher activity against Umbelopsis species compared to hygromycin B, while Mortierella isolates display the inverse pattern, making organism-specific marker selection non-trivial [4].

MECHANISM NAT acetyltransferase resistance does not confer protection against hygromycin B (phosphotransferase) or G418 (aminoglycoside 3'-phosphotransferase); marker swap may result in complete selection failure.
CROSS-RESISTANCE Direct plate assays in C. albicans show SAT1 strains grow only on nourseothricin and fail to grow on hygromycin B or G418; these markers cannot be casually interchanged.
SPECIES Susceptibility varies significantly: Umbelopsis species are more sensitive to nourseothricin, while Mortierella isolates respond better to hygromycin B; marker choice requires organism-specific validation.

Nourseothricin Comparator Evidence


SAT1 Orthogonality in Candida albicans

In direct head-to-head plate growth assays, C. albicans strains carrying the SAT1 nourseothricin resistance marker grew exclusively on YPD agar containing 0.2 mg/mL nourseothricin and showed no growth on plates containing 0.6 mg/mL hygromycin B or 2 mg/mL G418. Conversely, strains carrying the CaHygB marker grew only on hygromycin B, and strains carrying the CaKan marker grew only on G418 [1]. This experimental validation confirms that the three selection systems are functionally orthogonal with no detectable cross-resistance, enabling reliable sequential or simultaneous selection protocols in multi-gene manipulation studies [2].

Marker Orthogonality
Head-to-head
Complete orthogonality; zero cross-resistance observed in C. albicans plate assays
Supports reliable multi-marker deletion and complementation designs
YPD agar, NAT 0.2 mg/mL, HygB 0.6 mg/mL, G418 2 mg/mL; 30°C/24 h
Candida albicans selectable marker orthogonal selection genetic transformation fungal genetics

Prokaryotic Ribosome Selectivity

In vitro translation assays using purified components demonstrated that both streptothricin F (S-F, with 1 lysine residue) and streptothricin D (S-D, with 3 lysine residues)—the primary constituents of nourseothricin sulfate—exhibit approximately 40-fold greater selectivity for prokaryotic ribosomes compared to eukaryotic ribosomes, based on IC50 values derived from dose-response curves [1]. Notably, S-D was approximately 10-fold more potent than S-F on a molar basis in translation inhibition assays [2]. This prokaryotic selectivity profile distinguishes nourseothricin from certain other aminoglycosides that may exhibit higher eukaryotic ribosome targeting, an important consideration for eukaryotic cell culture applications.

Ribosome Selectivity
Class-level
~40-fold selectivity for prokaryotic over eukaryotic ribosomes
Mechanistic basis for preferential targeting in eukaryotic host selection
In vitro translation assay; IC50-derived; S-D ~10-fold more potent than S-F
ribosome selectivity translation inhibition streptothricin prokaryotic ribosome in vitro translation

MIC and Selection Concentrations by Organism

Minimum inhibitory concentration (MIC) and recommended selection concentrations for nourseothricin sulfate vary significantly across organism groups. For Escherichia coli, MIC ranges from 2-12 μg/mL with selection at 50 μg/mL [1]. For Saccharomyces cerevisiae, MIC is 25 μg/mL with selection at 100 μg/mL [1]. Candida albicans requires higher concentrations, with MIC of 200 μg/mL and selection at 250-450 μg/mL [1][2]. For plant systems including Arabidopsis thaliana and Oryza sativa, MIC is 20 μg/mL with selection at 200 μg/mL [1]. In comparison, standard working concentrations for G418 and hygromycin B in yeast are approximately 200 μg/mL and 300 μg/mL respectively [3]. The lower effective concentration for S. cerevisiae (100 μg/mL NAT vs. 200 μg/mL G418) represents a 2-fold reduction in antibiotic usage per experiment.

MIC & Selection Levels
Cross-study
S. cerevisiae: 100 μg/mL NAT vs. 200 μg/mL G418 (2-fold lower concentration)
Organism-specific dosing context enables protocol optimization
E. coli 50 μg/mL, C. albicans 250-450 μg/mL; verify with local strains
MIC selection concentration Saccharomyces cerevisiae Candida albicans Escherichia coli plant transformation

Shelf Stability and Solubility Comparison

Nourseothricin sulfate demonstrates exceptional long-term stability: powder stored at 2-8°C remains effective for 10 years, while room temperature storage maintains activity for 2 years . This compares favorably to hygromycin B, which typically requires storage at 4°C or below with a 2-year shelf life from date of manufacture, and G418 sulfate, which is generally stored at 4°C with a 3-year shelf life . Additionally, nourseothricin sulfate exhibits high aqueous solubility of ≥200 mg/mL in water, with sonication recommended for dissolution . In cultivation conditions, nourseothricin retains >90% activity after one week, supporting its utility in long-term selection experiments without frequent media replacement .

Stability & Solubility
Supplier data
10-year refrigerated powder stability; ≥200 mg/mL aqueous solubility
Reported extended shelf life and simple stock preparation context
Supplier data; verify under local storage; HygB/G418 reference: 2-3 years
stability solubility storage formulation powder stability

Co-Transformation Efficiency with Phosphinothricin

In Agrobacterium tumefaciens-mediated transformation of Metarhizium robertsii, the number of transformants obtained using nourseothricin as a selection marker was directly comparable to that obtained with phosphinothricin (glufosinate), another commonly used selection antibiotic in fungal systems [1]. When co-transformation was performed using an equimolar mixture of A. tumefaciens cultures carrying separate vectors with nourseothricin and phosphinothricin resistance cassettes (each containing distinct fluorescent reporters eGFP and mCherry), the transformation frequency was similar to that achieved in independent single-marker transformation events [1]. This demonstrates that nourseothricin sulfate can be integrated into existing transformation workflows without compromising efficiency while providing an orthogonal selection option.

Co-Transformation Efficiency
Head-to-head
Transformation frequency equivalent to phosphinothricin in M. robertsii co-transformation
Supports orthogonal marker integration without reported yield loss
Agrobacterium-mediated; equimolar bacterial mixture; verify in target fungus
co-transformation Agrobacterium Metarhizium phosphinothricin fungal transformation

Low Spontaneous Resistance in Cryptococcus neoformans

In studies establishing nourseothricin as a dominant selectable marker for Cryptococcus neoformans, researchers observed that spontaneous resistance to nourseothricin is an extremely rare event [1]. This low background resistance profile contrasts with some other antibiotic selection systems where spontaneous resistance can emerge at measurable frequencies, necessitating higher antibiotic concentrations or longer selection periods. The transformation efficiency using the nat1 resistance construct in C. neoformans strain H99 was approximately 1,000 transformants per μg of DNA, while strain JEC21 yielded approximately 20 transformants per μg of DNA, demonstrating strain-dependent but robust selection capability [1]. Southern blot analysis confirmed stable genomic integration of the resistance cassette in all resistant isolates [1].

Spontaneous Resistance
Class-level
Extremely rare spontaneous resistance in C. neoformans; strain-dependent efficiency
Reported low false-positive colony context in Cryptococcus
H99 ~1,000/μg DNA; JEC21 ~20/μg DNA; qualitative observation
spontaneous resistance background resistance Cryptococcus neoformans selection stringency nat1

Nourseothricin Application Scenarios


Multi-Gene Selection in Candida albicans

Based on direct experimental validation showing that SAT1 (nourseothricin), CaHygB (hygromycin B), and CaKan (G418) function as completely orthogonal markers with zero cross-resistance in C. albicans [1], nourseothricin sulfate is optimally deployed in research protocols requiring deletion of multiple genes, complementation studies, or marker recycling strategies in this pathogenic yeast. Researchers can confidently use nourseothricin at 0.2 mg/mL for selection without concern for cross-interference with hygromycin B or G418 markers, enabling sequential transformations or co-transformations that would be confounded by overlapping resistance mechanisms. This orthogonality has been extended to Schizosaccharomyces pombe systems, where nourseothricin (nat), hygromycin B (hph), and phleomycin (ble) form a validated three-marker cassette toolkit for gene disruption and marker switching [2].

Reduced Antibiotic Use in Yeast Transformation

For routine S. cerevisiae transformations, nourseothricin sulfate offers a 2-fold reduction in selection antibiotic concentration compared to G418 (100 μg/mL vs. 200 μg/mL) [1]. This lower effective concentration, combined with the 10-year refrigerated powder stability [2], translates to reduced per-experiment reagent costs and fewer procurement cycles for high-throughput yeast genetics laboratories. The high aqueous solubility (≥200 mg/mL) further simplifies preparation of concentrated stock solutions, reducing solvent volume and storage space requirements [3]. Additionally, nourseothricin retains >90% activity after one week in cultivation media [4], making it suitable for long-term selection experiments in yeast synthetic defined media where frequent media changes would otherwise be required.

Co-Transformation in Filamentous Fungi

The demonstration that nourseothricin selection achieves transformation efficiency equivalent to phosphinothricin in Metarhizium robertsii, with comparable performance in both independent and co-transformation events [1], positions nourseothricin sulfate as a validated alternative for fungal metabolic engineering applications. Research groups working on polyunsaturated fatty acid production strains in Mortierella and Umbelopsis should note species-specific susceptibility differences—nourseothricin shows higher activity against Umbelopsis species while Mortierella isolates display greater sensitivity to hygromycin B [2]. This species-dependent efficacy underscores the importance of pre-experimental susceptibility testing to optimize selection conditions and avoid marker failure in non-model fungal systems.

Dominant Selection Without Auxotrophic Markers

Nourseothricin sulfate is particularly valuable for genetic manipulation of organisms where auxotrophic markers are unavailable or impractical. This includes wild-type clinical isolates of Candida species (where moderate nourseothricin sensitivity at 250-450 μg/mL has been established [1]), dermatophytes such as Trichophyton mentagrophytes (where the NAT cassette yielded 78 transformants per 1×10⁷ cells via Agrobacterium-mediated transformation [2]), and protozoan parasites including Toxoplasma gondii (where electroporation of nat1 cassettes enables selection of stable resistant clones [3]). The extremely low spontaneous resistance frequency observed in Cryptococcus neoformans [4] further supports its use in systems where transformation efficiency may be limiting and false-positive colonies would substantially impede progress.

Application
Selection Property
Validation Focus
Multi-gene selection in C. albicans
Reported orthogonal marker set (SAT1, CaHygB, CaKan) with zero cross-resistance
Verify marker orthogonality under local selection conditions; confirm no cross-resistance in target strain background
Routine S. cerevisiae transformation
Lower effective selection concentration (100 μg/mL) and extended powder stability context
Determine optimal selection dose for strain; evaluate stock solution stability under laboratory storage
Co-transformation in filamentous fungi
Species-dependent susceptibility; reported equivalent efficiency to phosphinothricin
Perform pre-experimental susceptibility testing for non-model isolates; confirm co-transformation efficiency
Dominant selection without auxotrophic markers
Compatibility with wild-type clinical isolates, dermatophytes, and protozoan parasites
Validate transformation protocol for specific organism; assess spontaneous resistance frequency if low efficiency expected

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